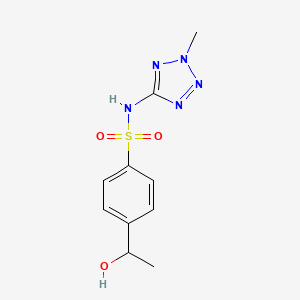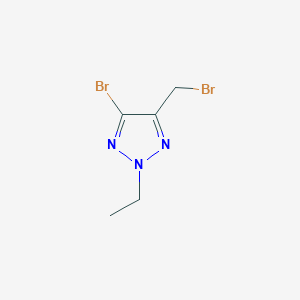
4-Fluoro-2-methylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-methylbutan-2-ol is an organic compound belonging to the class of secondary alcohols It is characterized by the presence of a fluorine atom and a methyl group attached to the second carbon of the butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-fluoro-2-methylbutan-2-one with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-fluoro-2-methylbutan-2-one using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluoro-2-methylbutan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield 4-fluoro-2-methylbutane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products:
Oxidation: 4-Fluoro-2-methylbutan-2-one.
Reduction: 4-Fluoro-2-methylbutane.
Substitution: 4-Fluoro-2-methylbutyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-methylbutan-2-ol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions. This can influence the compound’s reactivity and binding affinity to enzymes and receptors, thereby modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-butanol: A secondary alcohol with a similar structure but without the fluorine atom.
2-Methyl-2-butanol: A tertiary alcohol with a similar carbon backbone but different substitution pattern.
4-Fluoro-2-butanol: A secondary alcohol with a fluorine atom but lacking the methyl group.
Uniqueness: 4-Fluoro-2-methylbutan-2-ol is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and stability, while the methyl group influences its steric and electronic characteristics.
Eigenschaften
Molekularformel |
C5H11FO |
|---|---|
Molekulargewicht |
106.14 g/mol |
IUPAC-Name |
4-fluoro-2-methylbutan-2-ol |
InChI |
InChI=1S/C5H11FO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3 |
InChI-Schlüssel |
WVQGEEXDBSZVTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



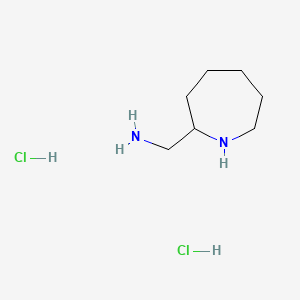
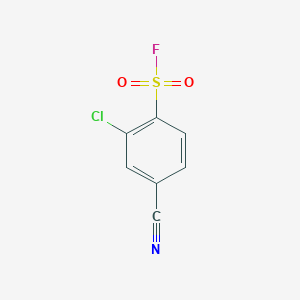
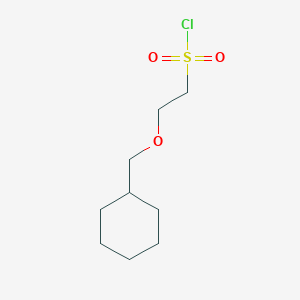

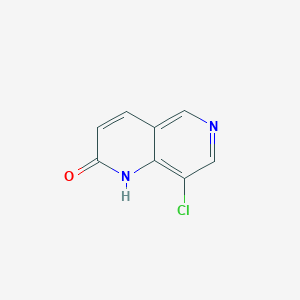
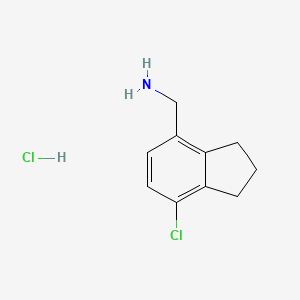
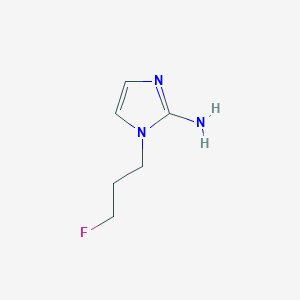
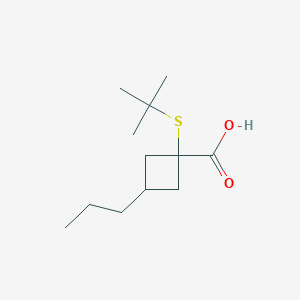
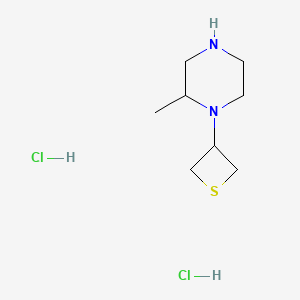
![5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13629274.png)
